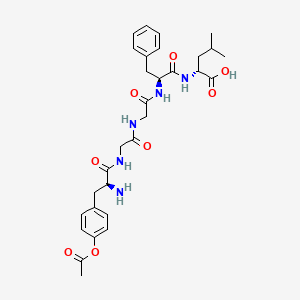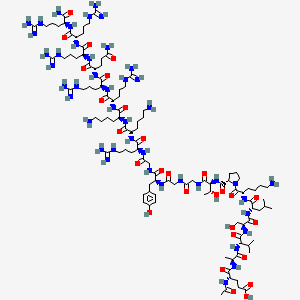
N-terminally acetylated Leu-enkephalin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-terminally acetylated Leu-enkephalin is the N-terminally acetylated form of Leu-enkephalin. Leu-enkephalin is a five amino acid endogenous peptide that acts as an agonist at opioid receptors.
Aplicaciones Científicas De Investigación
Enhanced Proteolytic Stability
N-terminally acetylated Leu-enkephalin shows a significant increase in proteolytic stability, as evidenced by its resistance to hydrolysis by aminopeptidase M. Studies using high-performance liquid chromatography and mass spectrometry reveal that less than 10% of acetylated Leu-enkephalin is hydrolyzed after 30 minutes, and only a maximum of 54% is hydrolyzed after 8 hours, highlighting its enhanced stability compared to non-acetylated forms (Jayawardene & Dass, 1999).
Neurotransmission and Pain Modulation
Leu-enkephalin plays a role as an opioid peptide modulating nociception in the spinal cord. Its role in both pre- and postsynaptic interactions has been explored. Ultrastructural localization studies in the monkey dorsal horn suggest that neurons containing Leu-enkephalin may modulate nociception directly by synapsing with spinothalamic tract cells and interacting with primary afferent terminals (Aronin et al., 1981).
Structural Studies and Opiate Receptor Affinity
Research has focused on understanding the structural behavior of Leu-enkephalin and its interaction with opiate receptors. NMR studies have contributed to understanding the conformational behavior of Leu-enkephalin, which is crucial for its interaction with receptors. These studies aid in understanding the structure-activity relationship of this peptide (Garbay‐Jaureguiberry et al., 1977).
Role in Oxidative Processes
Enkephalins, including Leu-enkephalin, interact with reactive oxygen species. This interaction leads to the formation of opiomelanin pigments, suggesting a possible route for opiomelanin synthesis without enzyme intervention. This highlights an additional role of enkephalins in oxidative processes within the body (Fontana et al., 2001).
Drug Delivery and Stability Enhancement
Research into prodrugs of Leu-enkephalin, such as the synthesis of 4-imidazolidinone prodrugs, aims to enhance the stability and delivery of Leu-enkephalin. These prodrugs show promise in providing global stabilization against degradation at the blood-brain barrier and in plasma, potentially making them suitable for intravenous delivery to target areas like the brain (Bak et al., 1999).
Propiedades
Nombre del producto |
N-terminally acetylated Leu-enkephalin |
|---|---|
Fórmula molecular |
C₃₀H₃₉N₅O₈ |
Peso molecular |
597.66 |
Secuencia |
One Letter Code: Ac-LYGGLFDL-COOH |
Sinónimo |
Ac-L-Tyr-Gly-Gly-L-Phe-D-Leu-COOH |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




